molecular formula C21H25N5O2S B11318863 N-Ethyl-4-methyl-6-[4-(naphthalene-2-sulfonyl)piperazin-1-YL]pyrimidin-2-amine

N-Ethyl-4-methyl-6-[4-(naphthalene-2-sulfonyl)piperazin-1-YL]pyrimidin-2-amine

Cat. No.: B11318863
M. Wt: 411.5 g/mol
InChI Key: YOUVTMPZVHILKW-UHFFFAOYSA-N
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Description

N-Ethyl-4-methyl-6-[4-(naphthalene-2-sulfonyl)piperazin-1-YL]pyrimidin-2-amine is a complex organic compound that features a pyrimidine core substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Ethyl-4-methyl-6-[4-(naphthalene-2-sulfonyl)piperazin-1-YL]pyrimidin-2-amine typically involves multi-step organic reactions. One common approach is to start with the pyrimidine core and introduce the naphthalene-2-sulfonyl group via a nucleophilic substitution reaction. The piperazine ring is then introduced through a cyclization reaction, followed by the addition of the ethyl and methyl groups through alkylation reactions. The reaction conditions often require the use of strong bases and solvents like dimethylformamide (DMF) or dichloromethane (DCM) to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors to improve reaction efficiency and the development of catalytic processes to reduce the need for stoichiometric reagents.

Chemical Reactions Analysis

Types of Reactions

N-Ethyl-4-methyl-6-[4-(naphthalene-2-sulfonyl)piperazin-1-YL]pyrimidin-2-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the pyrimidine core or the piperazine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Sodium hydride (NaH) in DMF for nucleophilic substitution.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

N-Ethyl-4-methyl-6-[4-(naphthalene-2-sulfonyl)piperazin-1-YL]pyrimidin-2-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-Ethyl-4-methyl-6-[4-(naphthalene-2-sulfonyl)piperazin-1-YL]pyrimidin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on the target and the context of its use. The pathways involved often include signal transduction mechanisms that regulate cellular processes.

Comparison with Similar Compounds

Similar Compounds

    N-Methyl-1-naphthalenemethylamine: Similar in structure but lacks the pyrimidine core.

    Naphthalene-2-sulfonamide: Shares the naphthalene-2-sulfonyl group but differs in the rest of the structure.

Uniqueness

N-Ethyl-4-methyl-6-[4-(naphthalene-2-sulfonyl)piperazin-1-YL]pyrimidin-2-amine is unique due to its combination of functional groups, which confer specific chemical and biological properties that are not found in the similar compounds listed above.

Properties

Molecular Formula

C21H25N5O2S

Molecular Weight

411.5 g/mol

IUPAC Name

N-ethyl-4-methyl-6-(4-naphthalen-2-ylsulfonylpiperazin-1-yl)pyrimidin-2-amine

InChI

InChI=1S/C21H25N5O2S/c1-3-22-21-23-16(2)14-20(24-21)25-10-12-26(13-11-25)29(27,28)19-9-8-17-6-4-5-7-18(17)15-19/h4-9,14-15H,3,10-13H2,1-2H3,(H,22,23,24)

InChI Key

YOUVTMPZVHILKW-UHFFFAOYSA-N

Canonical SMILES

CCNC1=NC(=CC(=N1)N2CCN(CC2)S(=O)(=O)C3=CC4=CC=CC=C4C=C3)C

Origin of Product

United States

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